1-{2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propyl}-1H-indole-3-carbaldehyde
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Overview
Description
1-{2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propyl}-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It’s important to note that the identification of a compound’s target is a complex process that involves extensive biochemical and pharmacological research .
Mode of Action
Generally, the mode of action of a compound refers to how it interacts with its target to exert its effects .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can affect these pathways in various ways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects can be diverse, ranging from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its target and exerts its effects .
It’s important to note that understanding a compound’s mechanism of action is crucial in drug development, as it can inform the design of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propyl}-1H-indole-3-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
For the specific synthesis of this compound, the following steps can be involved:
Formation of the Indole Ring: The reaction of phenylhydrazine with an appropriate aldehyde or ketone in the presence of an acid catalyst such as methanesulfonic acid.
Introduction of the Hydroxy and Amino Groups: Subsequent reactions to introduce the hydroxy and amino groups at the desired positions on the indole ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-{2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propyl}-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propyl}-1H-indole-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
1-{2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propyl}-1H-indole-3-carbaldehyde is unique due to its specific functional groups and their arrangement on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,11-20)17-7-13(21)9-18-8-12(10-19)14-5-3-4-6-15(14)18/h3-6,8,10,13,17,20-21H,7,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKIQKIMSQSQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(CN1C=C(C2=CC=CC=C21)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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